molecular formula C23H21ClN6O2 B2890838 1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887457-37-6

1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2890838
CAS No.: 887457-37-6
M. Wt: 448.91
InChI Key: MBBONFDKAFLFNZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H21ClN6O2 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, similar in structure to the compound , have exhibited significant antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer potentials. Among these compounds, certain derivatives showed higher anticancer activity compared to the reference drug doxorubicin, as well as good to excellent antimicrobial activity H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain (2016).

Antitubercular Studies

Another avenue of research has focused on antitubercular activity. Vavaiya et al. (2022) developed nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts, showcasing potent in vitro antitubercular activity against Mycobacterium tuberculosis strains. Their study provides insights into structural requirements for antitubercular efficacy, with some compounds exhibiting significant potency B. Vavaiya, Shivani Patel, V. Pansuriya, V. Marvaniya, P. Patel (2022).

Enzymatic Activity Modulation

The synthesis and investigation of pyrazolopyrimidin-4-ones have also been explored for their potential in modulating enzymatic activity. A study by Mohamed Abd and Gawaad Awas (2008) focused on synthesizing derivatives that significantly increased the reactivity of cellobiase, highlighting the versatility of this chemical scaffold in modulating biological processes Mohamed Abd, Gawaad Awas (2008).

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2/c24-17-5-4-8-19(13-17)30-22-20(14-26-30)23(32)29(16-25-22)15-21(31)28-11-9-27(10-12-28)18-6-2-1-3-7-18/h1-8,13-14,16H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBONFDKAFLFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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